molecular formula C18H22N2O3S2 B12130488 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12130488
M. Wt: 378.5 g/mol
InChI Key: AOBOOMIPNAPODO-UHFFFAOYSA-N
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Description

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a synthetic amide derivative characterized by two key structural motifs:

  • Aromatic dimethylaminobenzyl group: This moiety enhances solubility and may influence receptor binding through electron-donating effects .
  • 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) group: The sulfone group contributes to metabolic stability and hydrogen-bonding interactions .

Properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)15-7-5-14(6-8-15)12-20(16-9-11-25(22,23)13-16)18(21)17-4-3-10-24-17/h3-8,10,16H,9,11-13H2,1-2H3

InChI Key

AOBOOMIPNAPODO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and the introduction of the dimethylamino and dioxidotetrahydrothiophenyl groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions using dimethylamine.

    Attachment of the Dioxidotetrahydrothiophenyl Group: This can be done through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Deoxygenated thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

Key Differences :

  • Substitution : Replaces the thiophene-2-carboxamide with a 2-fluorobenzamide group.
  • Reduced steric bulk compared to thiophene may improve membrane permeability.

Table 1: Structural and Functional Comparison

Feature Target Compound Fluorinated Analog ()
Core Structure Thiophene-2-carboxamide 2-Fluorobenzamide
Aromatic Group 4-(Dimethylamino)benzyl 4-(Dimethylamino)benzyl
Sulfone Group 1,1-Dioxidotetrahydrothiophene 1,1-Dioxidotetrahydrothiophene
Electrophilic Character Moderate (thiophene) High (fluorine)
Diazepine Derivatives: Nitrobenzo[d]thiazol-Containing Amides ()

Examples :

  • N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide
  • N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylphthalamide

Key Differences :

  • Substitution : Incorporates a nitrobenzo[d]thiazol ring and succinamide/phthalamide groups.
  • Impact: The nitro group increases oxidative stability but may reduce solubility.
Benzothiazine Derivatives ()

Example: N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide

Key Differences :

  • Core Structure : Benzothiazine sulfone vs. thiophene sulfone.
  • Impact: The fused benzothiazine system increases planarity, favoring intercalation or DNA/protein binding. Hydroxy and aminocarbonyl groups enhance water solubility but may reduce blood-brain barrier penetration .
Crystalline Amide Derivatives ()

Example: Crystalline forms of N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide

Key Differences :

  • Complexity : Contains a tetrahydro-2H-pyran ring and methylthio group, increasing molecular weight and stereochemical complexity.
  • Impact :
    • Crystalline forms improve thermal stability and shelf life but may complicate formulation .

Research Findings and Trends

  • Synthetic Efficiency : Fluorinated analogs () and diazepines () require multi-step syntheses with anhydrides or halogenated intermediates, whereas the target compound’s synthesis is likely simpler due to fewer steric constraints.
  • Biological Activity : Thiophene-based amides (e.g., ) often exhibit superior kinase inhibition compared to benzamide derivatives, attributed to thiophene’s electron-rich nature .
  • Metabolic Stability : Sulfone-containing compounds (e.g., ) demonstrate reduced CYP450-mediated metabolism, a critical advantage in drug design .

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